molecular formula C15H20N4O2 B2365560 3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380063-65-8

3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2365560
CAS No.: 2380063-65-8
M. Wt: 288.351
InChI Key: PTIODCOSVKRYGH-UHFFFAOYSA-N
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Description

3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of a pyrrolidine ring, a pyrimidine ring, and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Pyrimidine Ring: This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative is introduced.

    Formation of the Oxazolidinone Ring: This can be accomplished through cyclization reactions involving an amino alcohol and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyrimidine derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrimidine Derivatives: Compounds like 4-aminopyrimidine and 2,4-diaminopyrimidine.

    Oxazolidinone Derivatives: Compounds like linezolid and tedizolid.

Uniqueness

3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-15-19(6-7-21-15)12-4-5-18(9-12)14-8-13(16-10-17-14)11-2-1-3-11/h8,10-12H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIODCOSVKRYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(C3)N4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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